![molecular formula C8H13N3O2S B1371681 N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide CAS No. 939791-42-1](/img/structure/B1371681.png)
N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
Overview
Description
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines, with the compound serving as a key intermediate. These amides have significant biological and therapeutic value, being integral to various pharmaceutical molecules .
Development of 3-Bromoimidazo[1,2-a]pyridines
The compound is used to create 3-bromoimidazo[1,2-a]pyridines through a metal-free process involving C–C bond cleavage. These structures are valuable for their versatile applications, including further transformation into other pharmacologically relevant skeletons .
Green Chemistry Approaches
A green synthetic protocol utilizes the compound for the production of substituted N-(pyridin-2-yl)imidates. This environmentally friendly method emphasizes the use of less hazardous substances and aims to reduce waste .
Heterocyclic Molecule Synthesis
N-(Pyridin-2-yl)imidates, derived from the compound, are precursors for the synthesis of various N-heterocycles. These include imidazoles and pyrimidines, which are crucial frameworks in many drugs and agrochemicals .
Electrophile and Nucleophile Source
Imidates, which can be synthesized from the compound, act as powerful electrophiles and nucleophiles in reactions. This property is exploited in the functionalization of structures and the synthesis of complex molecules .
Amide Bond Formation
The compound is involved in the synthesis of amides, a fundamental reaction in organic chemistry. Amides are ubiquitous in natural products, polymers, and pharmaceuticals, highlighting the compound’s importance in diverse scientific applications .
Mechanism of Action
Target of Action
Similar compounds with a pyridin-2-yl structure have been reported to have various biological targets . For instance, Sterol 14-alpha demethylase (CYP51) protein from C. albicans has been reported as a target for a similar compound .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways . For instance, a similar compound was reported to inhibit the Sterol 14-alpha demethylase (CYP51) protein from C. albicans .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to have various biological effects .
Action Environment
Similar compounds have been synthesized under different reaction conditions .
properties
IUPAC Name |
N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOHQSSYLJWDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670352 | |
Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939791-42-1 | |
Record name | N-[3-(Aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939791-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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